Azido-PEG3-aminoacetic acid-NHS ester
Description
Evolution of Bifunctional Linkers in Chemical Biology and Materials Science
Bifunctional linkers, also known as cross-linking reagents, are molecules that possess two reactive functional groups, allowing for the covalent linkage of two other molecules. nih.govhighforceresearch.com Initially, simple homobifunctional linkers with two identical reactive groups were used. However, the demand for more complex and controlled conjugations spurred the development of heterobifunctional linkers, which feature two different reactive groups. This innovation provided greater control over the coupling process, minimizing the formation of undesirable homodimers.
The evolution of these linkers has been driven by the need to create increasingly sophisticated molecular constructs for specific applications. nih.gov In chemical biology, bifunctional linkers are fundamental to the design of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. axispharm.com They are also integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.combldpharm.com The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex. bldpharm.com
In materials science, bifunctional linkers are employed to modify surfaces, create functional polymers, and assemble nanomaterials. The ability to connect different materials or molecules with specific functionalities has led to the creation of novel materials with unique optical, electronic, or biomedical properties.
Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Design
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The incorporation of PEG chains as spacers in bifunctional linkers, a process known as PEGylation, has become a cornerstone of bioconjugation. nih.govmdpi.com The use of PEG spacers imparts several beneficial properties to the resulting conjugate. chempep.comaxispharm.com
One of the most significant advantages of PEG spacers is the enhancement of hydrophilicity and aqueous solubility of the conjugate. axispharm.comaxispharm.comrsc.org Many biomolecules and therapeutic agents are hydrophobic, and their conjugation can lead to aggregation and loss of activity. The hydrophilic nature of the PEG chain helps to mitigate this issue. rsc.org
Furthermore, the flexible and biocompatible nature of PEG can improve the stability of the conjugate by protecting it from enzymatic degradation. mdpi.comaxispharm.com The PEG chain creates a hydration shell around the molecule, which can also reduce its immunogenicity and minimize non-specific uptake by the reticuloendothelial system. chempep.comnih.govmdpi.com This "stealth" effect can prolong the circulation time of the therapeutic agent in the body, leading to improved pharmacokinetic profiles. chempep.comnih.govrsc.org The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can be critical for their biological activity. chempep.com
Structural Basis and Functional Attributes of Azido-PEG3-aminoacetic acid-NHS Ester
This compound is a heterobifunctional crosslinker that exemplifies the convergence of advanced linker design principles. axispharm.com Its structure consists of three key components: an azide (B81097) group, a three-unit polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. axispharm.combroadpharm.com
The azide group serves as a reactive handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to form a stable triazole linkage. axispharm.combroadpharm.commedchemexpress.commedchemexpress.com
The NHS ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond. broadpharm.combroadpharm.com This reaction is efficient under mild aqueous conditions, making it ideal for bioconjugation.
The PEG3 spacer provides a short, hydrophilic, and flexible linker between the azide and the NHS ester. broadpharm.com This spacer enhances the water solubility of the molecule and the resulting conjugates, and it provides spatial separation between the two linked entities, which can be important for maintaining their individual functions. axispharm.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C13H20N4O7 |
| Molecular Weight | 344.32 g/mol |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in water and many organic solvents |
| Reactive Group 1 | Azide (for click chemistry) |
| Reactive Group 2 | NHS Ester (for reaction with primary amines) |
| Spacer | Triethylene glycol (PEG3) |
Note: The exact appearance and some physical properties may vary depending on the supplier and purity.
Overview of Research Trajectories Utilizing this compound
The unique combination of an amine-reactive NHS ester and a click-ready azide group makes this compound a valuable tool in various research areas. Its application is prominent in fields that require the precise assembly of molecular components.
One major area of application is in the construction of antibody-drug conjugates (ADCs) . axispharm.combiochempeg.com Researchers can first react the NHS ester with lysine residues on an antibody. The resulting azide-functionalized antibody can then be conjugated to a drug molecule that has been modified with an alkyne group, using a click chemistry reaction. This modular approach allows for the rapid generation and screening of different ADC candidates.
In the field of PROTACs , this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com The flexibility in conjugation chemistry allows for systematic optimization of the linker length and composition, which is often critical for efficient ternary complex formation and subsequent protein degradation.
Furthermore, this compound is widely used for protein labeling and modification . axispharm.com It can be used to attach fluorescent dyes, biotin (B1667282), or other reporter molecules to proteins for use in a variety of biological assays, including fluorescence microscopy, flow cytometry, and western blotting. The click chemistry handle allows for a two-step labeling procedure, which can be advantageous when the label itself might interfere with the initial NHS ester conjugation step.
The linker is also employed in nanotechnology and materials science for the functionalization of surfaces and nanoparticles. biochempeg.com For example, amine-containing surfaces can be modified with the NHS ester, presenting azide groups for the subsequent attachment of alkyne-modified molecules or materials via click chemistry.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDDJSHNLEEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization for Azido Peg3 Aminoacetic Acid Nhs Ester
Strategies for the Synthesis of Azido-PEG3-aminoacetic acid Precursors
The generation of the Azido-PEG3-aminoacetic acid precursor is a critical phase that necessitates the precise installation of both an azide (B81097) and an aminoacetic acid group onto a tri-ethylene glycol (PEG3) scaffold. This is typically achieved through sequential functionalization of a suitable PEG derivative.
Chemical Pathways to Oligo(ethylene glycol) with Terminal Azide Moieties
A common starting point for the synthesis of azido-functionalized PEG is the conversion of a terminal hydroxyl group of an oligo(ethylene glycol) to an azide. A prevalent and efficient method involves a two-step process: mesylation followed by nucleophilic substitution with an azide salt. scbt.comresearchgate.net
Initially, a mono-protected oligo(ethylene glycol), such as monomethyl ether triethylene glycol (m-PEG3-OH), is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) to form the corresponding mesylate (m-PEG3-OMs). The mesylate group serves as an excellent leaving group for the subsequent nucleophilic substitution. The reaction with sodium azide (NaN₃) in a suitable solvent, such as dimethylformamide (DMF), displaces the mesylate to yield the desired azido-terminated PEG (Azido-PEG3-OCH₃). lumiprobe.com
An alternative approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains an azido (B1232118) group or a protected precursor to it. axispharm.com This method allows for good control over the polymer chain length.
Table 1: Illustrative Reaction Conditions for Azido-PEG Synthesis
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |
| m-PEG3-OH | 1. MsCl, TEA | Dichloromethane (B109758) (DCM) | 0 °C to RT | 12-16 h | High |
| m-PEG3-OMs | 2. NaN₃ | DMF | 80-100 °C | 12-24 h | >90% |
Formation of Aminoacetic Acid Derivatives on PEG Scaffolds
Once the azido-PEG moiety is synthesized, the next step is the introduction of the aminoacetic acid group at the other terminus. A common strategy involves starting with a heterobifunctional PEG derivative, such as Azido-PEG3-amine. This intermediate can be synthesized by methods analogous to those described in section 2.1.1, but starting from a PEG diol with one end protected with a group that can be later converted to or deprotected to reveal an amine.
With Azido-PEG3-amine in hand, the aminoacetic acid moiety can be installed via N-alkylation. A typical procedure involves the reaction of Azido-PEG3-amine with a protected haloacetic acid derivative, such as tert-butyl bromoacetate. The reaction is generally carried out in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. This results in the formation of N-(Azido-PEG3)-glycine tert-butyl ester.
The final step in the precursor synthesis is the deprotection of the carboxylic acid. The tert-butyl ester protecting group can be efficiently removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the desired Azido-PEG3-aminoacetic acid. arkat-usa.org
Table 2: Representative Synthesis of Azido-PEG3-aminoacetic acid
| Reaction Step | Starting Materials | Reagents | Solvent | Key Conditions |
| N-Alkylation | Azido-PEG3-amine, tert-Butyl bromoacetate | DIPEA | DMF or Acetonitrile | Room Temperature |
| Deprotection | N-(Azido-PEG3)-glycine tert-butyl ester | TFA | DCM | Room Temperature |
Activation Strategies for the N-Hydroxysuccinimide (NHS) Ester Moiety
With the Azido-PEG3-aminoacetic acid precursor synthesized, the carboxylic acid group must be activated to facilitate its reaction with primary amines on target molecules. The most common activation strategy is the formation of an N-Hydroxysuccinimide (NHS) ester. researchgate.net
Carbodiimide-Mediated Esterification Techniques
The gold standard for NHS ester formation is the use of carbodiimide (B86325) coupling agents. researchgate.net N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are the most frequently used reagents for this purpose. thermofisher.comgoogle.com
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with N-hydroxysuccinimide (NHS) to form the more stable NHS ester and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). amerigoscientific.com The reaction is typically performed in an anhydrous organic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or a mixture thereof. broadpharm.com The inclusion of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.
Table 3: Common Conditions for NHS Ester Formation
| Carboxylic Acid Precursor | Coupling Agent | Additive | Solvent | Temperature |
| Azido-PEG3-aminoacetic acid | DCC or EDC | N-Hydroxysuccinimide (NHS) | Anhydrous DCM or DMF | 0 °C to Room Temp |
Alternative Activating Agents for Carboxylic Acid Functionalization
While carbodiimides are prevalent, alternative reagents can also be employed for the synthesis of NHS esters, often to circumvent issues related to the removal of urea byproducts. researchgate.net One such alternative is the use of triphosgene, which can activate the carboxylic acid to form a reactive intermediate that subsequently reacts with NHS. researchgate.net Another approach involves the use of N,N'-disuccinimidyl carbonate (DSC), which reacts directly with the carboxylic acid in a one-step process to yield the NHS ester, with the only byproducts being NHS and carbon dioxide. researchgate.net Other reagents like 4-sulfo-2,3,5,6-tetrafluorophenol (STP) in conjunction with a carbodiimide can be used to form water-soluble activated esters that are often easier to purify. thermofisher.com A combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) has also been reported as a mild and efficient system for activating carboxylic acids towards NHS ester formation. organic-chemistry.org
Purification Techniques for Azido-PEG3-aminoacetic acid-NHS Ester and Its Intermediates
The purification of this compound and its synthetic intermediates is critical to ensure the final product's purity and reactivity. Due to the polar and flexible nature of the PEG chain, specialized purification strategies are often required.
For the intermediates, such as Azido-PEG3-amine and Azido-PEG3-aminoacetic acid, column chromatography on silica (B1680970) gel is a common technique. Given the polarity of these compounds, solvent systems typically consist of a mixture of a polar organic solvent, such as methanol (B129727) or ethanol (B145695), and a less polar solvent like dichloromethane or chloroform (B151607). The addition of a small amount of a basic modifier like aqueous ammonia (B1221849) can be beneficial for purifying amine-containing intermediates, while an acidic modifier like formic acid can aid in the purification of carboxylic acid-containing compounds. axispharm.com
The final product, this compound, is sensitive to moisture and hydrolysis, which necessitates the use of anhydrous conditions during purification. broadpharm.comwindows.net Precipitation is a commonly used method for the initial purification of PEGylated compounds. This involves dissolving the crude product in a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., diethyl ether or cold isopropanol) to precipitate the desired product, leaving more soluble impurities in the solution.
For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is often effective for separating the target compound from its precursors and byproducts. Size-exclusion chromatography (SEC) can also be employed to separate molecules based on their hydrodynamic volume, which is particularly useful for PEGylated compounds. organic-chemistry.orgnih.gov
Table 4: Overview of Purification Techniques
| Compound Stage | Primary Purification Method | Secondary/High-Purity Method | Key Considerations |
| Intermediates (e.g., Azido-PEG3-amine, Azido-PEG3-aminoacetic acid) | Silica Gel Chromatography | Reversed-Phase HPLC | Use of solvent modifiers (base or acid) to improve separation. |
| Final Product (this compound) | Precipitation | Reversed-Phase HPLC or Size-Exclusion Chromatography | All purification steps must be conducted under anhydrous conditions to prevent hydrolysis of the NHS ester. |
Chromatographic Separation Methods
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, coupling agents, and by-products, thereby yielding a product of high purity suitable for its intended applications in bioconjugation and proteomics. Given the bifunctional nature of the molecule, containing both a hydrophilic PEG linker and a reactive NHS ester, a combination of chromatographic techniques is often employed for effective separation.
Column Chromatography:
Normal-phase column chromatography is a primary method for the purification of this compound. The selection of the stationary and mobile phases is crucial for achieving optimal separation.
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of PEGylated compounds. Its polar surface interacts with the polar functional groups of the target molecule and impurities, allowing for separation based on differences in polarity.
Mobile Phase: A gradient elution system is typically employed to effectively separate the desired product from impurities. A common solvent system involves a mixture of a non-polar solvent and a polar solvent. For instance, a gradient of methanol in chloroform or dichloromethane is frequently used. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol, which allows for the sequential elution of compounds with increasing polarity. For compounds with basic or acidic functionalities, additives can be incorporated into the mobile phase to improve separation and peak shape. For example, a small percentage of triethylamine can be added to suppress the interaction of basic impurities with the silica gel, while formic acid can be used for acidic compounds.
A typical purification protocol would involve dissolving the crude reaction mixture in a minimal amount of the initial mobile phase and loading it onto a pre-equilibrated silica gel column. The elution is then carried out with a gradually increasing concentration of the polar solvent. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Size-Exclusion Chromatography (SEC):
Size-exclusion chromatography is another valuable technique for the purification of PEGylated compounds. This method separates molecules based on their hydrodynamic volume. As the PEG chain significantly increases the size of the molecule, SEC can be effective in separating the larger this compound from smaller molecules such as unreacted NHS, coupling agents (like dicyclohexylurea if DCC is used), and other small by-products.
Ion-Exchange Chromatography (IEX):
Ion-exchange chromatography can be utilized to separate charged impurities from the final product. Depending on the nature of the impurities present in the reaction mixture, either cation or anion exchange chromatography can be employed. This technique is particularly useful for removing any unreacted Azido-PEG3-aminoacetic acid precursor.
Below is an interactive data table summarizing common chromatographic conditions for the purification of similar PEGylated NHS esters.
| Parameter | Normal-Phase Chromatography | Size-Exclusion Chromatography |
| Stationary Phase | Silica Gel | Sephadex, Bio-Gel |
| Mobile Phase | Chloroform/Methanol Gradient | Aqueous Buffers (e.g., PBS) |
| Additives | Triethylamine or Formic Acid | None |
| Separation Principle | Polarity | Molecular Size |
| Typical Impurities Removed | Unreacted Precursors, Coupling Agents | Unreacted NHS, Small By-products |
Crystallization and Precipitation Protocols
Crystallization is a powerful purification technique that can yield highly pure this compound. The process relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures.
A common approach to crystallize PEGylated compounds involves dissolving the crude material in a suitable solvent at an elevated temperature to achieve saturation, followed by slow cooling to induce crystal formation. The choice of solvent is critical and is often determined empirically. A solvent system in which the compound is soluble at higher temperatures but sparingly soluble at lower temperatures is ideal.
For this compound, a mixture of solvents is often more effective than a single solvent. For instance, the compound can be dissolved in a good solvent like dichloromethane or chloroform, and then a poor solvent, such as diethyl ether or hexane, is slowly added until turbidity is observed. The solution is then allowed to stand at a reduced temperature (e.g., 4 °C or -20 °C) to facilitate the formation of well-defined crystals.
Precipitation:
Precipitation is a faster method for isolating the product from the reaction mixture, although it may not provide the same level of purity as crystallization. This technique involves the rapid addition of a poor solvent to a solution of the crude product, causing the product to precipitate out of the solution. The resulting solid is then collected by filtration. While less selective than crystallization, precipitation is a useful technique for initial product isolation and removal of highly soluble impurities.
The table below outlines a general protocol for the crystallization of PEGylated compounds.
| Step | Procedure |
| 1. Dissolution | Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol). |
| 2. Hot Filtration | If insoluble impurities are present, filter the hot solution. |
| 3. Cooling | Allow the solution to cool slowly to room temperature, then transfer to a colder environment (e.g., refrigerator or freezer). |
| 4. Crystal Collection | Collect the formed crystals by filtration. |
| 5. Washing | Wash the crystals with a small amount of cold solvent. |
| 6. Drying | Dry the crystals under vacuum. |
Amine Reactive Bioconjugation Mediated by the Nhs Ester of Azido Peg3 Aminoacetic Acid Nhs Ester
Mechanism of NHS Ester Reaction with Primary Amines on Biomolecules
The conjugation of Azido-PEG3-aminoacetic acid-NHS ester to biomolecules is predicated on the well-established reactivity of the NHS ester group toward primary amines, such as those found on the N-terminus of proteins and the ε-amine of lysine (B10760008) residues. nih.govnih.gov
Nucleophilic Acyl Substitution and Amide Bond Formation
The core of the reaction is a nucleophilic acyl substitution. The primary amine, in its unprotonated form, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. nih.govmst.edu The resulting amide bond is highly stable under physiological conditions.
Reaction Kinetics and Optimization in Aqueous Environments
The efficiency of the conjugation reaction in aqueous environments is influenced by several factors, most notably pH and the competition between aminolysis (the desired reaction with the amine) and hydrolysis of the NHS ester. nih.govnih.gov
The half-life of hydrolysis for NHS esters is a critical consideration. For example, the half-life of some NHS esters can be several hours at pH 7.0 and 0°C, but this can decrease to mere minutes at pH 8.6 and 4°C. windows.net This underscores the importance of carefully controlling the pH and temperature of the reaction.
Other factors that can be optimized to maximize conjugation efficiency include the concentration of the reactants and the reaction time. A molar excess of the this compound is often used to drive the reaction towards the desired product, especially when dealing with dilute protein or oligonucleotide solutions. windows.net Typical protocols suggest using a 20-fold molar excess of the NHS ester reagent. windows.net The reaction is often allowed to proceed for 30-60 minutes at room temperature or for 2 hours on ice. windows.netbroadpharm.com
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 9.0 (Optimal: 8.3-8.5) | Ensures the primary amine is in its unprotonated, nucleophilic state while minimizing hydrolysis of the NHS ester. windows.netbroadpharm.comprecisepeg.com |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to slow the rate of hydrolysis, preserving the reactive NHS ester for a longer period. windows.net |
| Molar Excess of NHS Ester | 10 to 20-fold | Drives the reaction equilibrium towards the formation of the conjugate, increasing the labeling efficiency. windows.net |
| Reaction Time | 30 minutes to 2 hours | Provides sufficient time for the conjugation to occur while limiting potential side reactions or degradation. windows.netbroadpharm.com |
| Buffer Composition | Amine-free buffers (e.g., PBS, borate (B1201080), bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester. windows.netbroadpharm.com |
Strategies for Site-Specific and Non-Site-Specific Protein Labeling with this compound
Proteins typically present multiple primary amines that are available for reaction with NHS esters, primarily the α-amine at the N-terminus and the ε-amine of each lysine residue. nih.govnih.gov This can lead to heterogeneous labeling, which may or may not be desirable depending on the application.
N-Terminal Amine Conjugation Approaches
The α-amine at the N-terminus of a protein generally has a lower pKa (around 7.8-8.0) compared to the ε-amine of lysine residues (around 10.5). nih.gov This difference in pKa can be exploited to achieve a degree of site-selectivity. By carefully controlling the reaction pH to a value closer to the pKa of the N-terminal amine (e.g., pH 7.0-7.5), it is possible to favor modification at the N-terminus over the more basic lysine residues, which will be predominantly in their protonated, non-reactive state. nih.gov
However, achieving complete N-terminal selectivity with NHS esters can be challenging due to the reactivity of surface-exposed lysine residues, even at lower pH. nih.gov More advanced strategies for selective N-terminal labeling often involve enzymatic or other chemical methods to introduce a unique reactive handle at the N-terminus. nih.govnih.gov
Lysine ε-Amine Modification Strategies
Lysine residues are among the most abundant amino acids in proteins and are frequently located on the protein surface, making their ε-amines readily accessible for conjugation. nih.govnih.gov When using this compound at a pH of 8.0 or higher, both the N-terminal amine and multiple lysine residues are likely to be modified. windows.netbroadpharm.com
| Labeling Strategy | Key Parameters | Expected Outcome |
| Preferential N-Terminal Labeling | pH 7.0-7.5, controlled molar ratio of NHS ester | Enrichment of labeling at the N-terminus, but some lysine modification may still occur. nih.gov |
| Non-Specific Lysine Labeling | pH 8.0-9.0, varying molar excess of NHS ester | Heterogeneous labeling of multiple accessible lysine residues and the N-terminus. The degree of labeling can be modulated. nih.govwindows.net |
Conjugation to Amine-Modified Oligonucleotides
This compound is also a valuable reagent for the post-synthesis modification of oligonucleotides. broadpharm.comcreative-biogene.com To achieve this, the oligonucleotide must first be synthesized with a primary amine group. This is typically accomplished by incorporating a modifier during solid-phase synthesis that introduces an amine at the 5' or 3' terminus, or internally via a modified base. glenresearch.comidtdna.com
Once the amine-modified oligonucleotide is synthesized and purified, it can be reacted with this compound under similar conditions as those used for protein labeling. The reaction is typically performed in a buffer at pH 8.5-9.0 to ensure the amine is deprotonated. glenresearch.comsigmaaldrich.com A molar excess of the NHS ester is used to drive the reaction to completion. After the reaction, the excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct can be removed by methods such as ethanol (B145695) precipitation or size-exclusion chromatography. glenresearch.comsigmaaldrich.com This process yields an oligonucleotide functionalized with a terminal azide (B81097) group, ready for subsequent click chemistry reactions. creative-biogene.com
| Component | Description |
| Oligonucleotide | Synthesized with a primary amine modification at the 5', 3', or an internal position. glenresearch.comidtdna.com |
| This compound | The amine-reactive labeling reagent. |
| Buffer | Typically a carbonate/bicarbonate or borate buffer at pH 8.5-9.0. glenresearch.comsigmaaldrich.com |
| Solvent for NHS Ester | The NHS ester is often first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. windows.netglenresearch.com |
Functionalization of Amine-Containing Nanoparticles and Surfaces
The strategic modification of nanoparticles and material surfaces is a cornerstone of advanced biomedical and biotechnological applications. "this compound" is a heterobifunctional crosslinker specifically designed to create functionalized surfaces that are amenable to subsequent bioorthogonal conjugation. This linker features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. broadpharm.combiosynth.com This unique structure allows for a two-step modification process: first, the covalent attachment to an amine-bearing surface, and second, the introduction of a clickable azide handle for further functionalization.
The primary advantage of this linker lies in its amine-reactivity. The NHS ester group selectively reacts with primary amines (-NH2) present on a nanoparticle or material surface to form a stable and permanent amide bond. dcchemicals.combroadpharm.com This reaction proceeds efficiently in aqueous buffers at a pH range of 7 to 9. broadpharm.com Surfaces that are inherently rich in primary amines, or those that have been chemically modified to present them, can be readily functionalized using this method. The hydrophilic PEG3 spacer enhances the solubility of the linker in aqueous media and, once conjugated, helps to reduce non-specific protein binding to the surface, a critical feature for applications in biological environments. broadpharm.com
Once the "this compound" is covalently attached to the surface, the terminal azide group is exposed and available for "click chemistry" reactions. The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO functionalities. broadpharm.com This allows for the highly specific and efficient attachment of a wide array of secondary molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorophores), or therapeutic compounds.
This dual-reactivity makes "this compound" a versatile tool for creating custom-functionalized nanoparticles and surfaces for applications ranging from targeted drug delivery and medical diagnostics to advanced materials science. biosynth.commedchemexpress.com
Detailed Research Findings
While specific studies detailing the use of "this compound" are part of a rapidly advancing field, the principles of its application are well-established through research on analogous azido-PEG-NHS ester linkers. For instance, research on the functionalization of amine-presenting surfaces, such as those on magnetic nanoparticles (MNPs) or polymer matrices, demonstrates the robustness of this approach.
In a representative application, amine-functionalized nanoparticles are first dispersed in a suitable buffer, typically a phosphate (B84403) or borate buffer at a pH between 7.2 and 8.5 to facilitate the amine-NHS ester reaction while minimizing hydrolysis of the NHS ester. A solution of "this compound," often dissolved in a water-miscible organic solvent like DMSO or DMF, is then added to the nanoparticle dispersion. The reaction is typically allowed to proceed for a period ranging from 30 minutes to several hours at room temperature.
Following the initial conjugation, unreacted linker is removed through purification methods such as dialysis or centrifugal filtration. The resulting azide-functionalized nanoparticles are then ready for the second-stage click chemistry reaction to attach the desired biomolecule or probe. The success of the surface modification is often confirmed through various analytical techniques that can detect changes in nanoparticle size, surface charge (zeta potential), and the presence of the azide group (e.g., via FTIR spectroscopy).
The following tables provide illustrative data based on typical findings in the functionalization of amine-containing nanoparticles with azido-PEG-NHS linkers.
Table 1: Typical Reaction Parameters for Nanoparticle Functionalization
| Parameter | Value | Purpose |
|---|---|---|
| Nanoparticle Type | Amine-Modified Silica (B1680970) Nanoparticles | Provides primary amine groups for reaction. |
| Linker | This compound | Introduces a clickable azide group via a PEG spacer. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Maintains stable pH for the reaction. |
| pH | 7.5 | Optimal for NHS ester reaction with amines. |
| Molar Excess of Linker | 20-fold | Ensures efficient coating of the nanoparticle surface. |
| Reaction Time | 2 hours | Allows for completion of the conjugation reaction. |
| Temperature | Room Temperature (25°C) | Convenient and sufficient for the reaction to proceed. |
| Quenching Agent | Tris or Glycine | Deactivates any unreacted NHS esters. |
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
To overcome the primary limitation of CuAAC—the inherent cytotoxicity of the copper catalyst—a copper-free version of the click reaction was developed, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). axispharm.com This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. acs.org The azide group of this compound is an excellent reaction partner for SPAAC, enabling conjugation in highly sensitive environments like the interior of living cells or in vivo. medchemexpress.comvectorlabs.com
The driving force for the SPAAC reaction is the significant ring strain (approx. 18 kcal/mol) within the eight-membered cyclooctyne ring. nih.gov This stored energy is released upon the [3+2] cycloaddition with an azide, making the reaction rapid and irreversible under physiological conditions. acs.org Several generations of cyclooctynes have been developed, each with optimized properties regarding reactivity, stability, and hydrophilicity.
Among the most widely used cyclooctynes are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). acs.org The azide moiety of linkers like this compound can react efficiently with both of these derivatives. medchemexpress.comvectorlabs.commedchemexpress.com
Common Cyclooctyne Derivatives for SPAAC
| Cyclooctyne Derivative | Abbreviation | Key Features | Relative Reactivity |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO | High reactivity with azides, excellent stability. The aromatic rings provide a chromophore for tracking the reaction by UV-Vis spectroscopy (~310 nm). vectorlabs.comaatbio.com | High |
| Bicyclo[6.1.0]nonyne | BCN | Possesses high reactivity and is more hydrophilic than DBCO, making it well-suited for aqueous bioconjugations. conju-probe.com | High |
| Dibenzoazacyclooctyne | DIBAC | One of the fastest reacting cyclooctynes, but can be less stable. acs.org | Very High |
| Difluorinated Cyclooctyne | DIFO | One of the earliest cyclooctynes developed for SPAAC, offering good stability and reactivity. axispharm.com | Moderate |
The reaction between the azide of the PEG linker and a DBCO- or BCN-functionalized molecule proceeds cleanly, forming a stable triazole product without the need for any accessory reagents. conju-probe.comnih.gov This simplicity and high specificity make SPAAC an exceptionally powerful tool for bioconjugation.
The elimination of the copper catalyst is the principal advantage of SPAAC, making it the premier choice for applications involving living systems. axispharm.com This catalyst-free approach offers several key benefits.
Comparison of CuAAC and SPAAC for Biological Applications
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
|---|---|---|
| Catalyst Requirement | Requires Cu(I) catalyst. | Catalyst-free. axispharm.com |
| Biocompatibility | Potentially cytotoxic due to copper; requires specialized ligands to mitigate toxicity. acs.orgnih.gov | Excellent biocompatibility; ideal for live-cell and in vivo applications. axispharm.comvectorlabs.com |
| Reaction Conditions | Mild (room temp, aqueous buffer), but requires catalyst/ligand/reducing agent cocktail. | Extremely mild; proceeds under physiological temperature and pH with no additives. vectorlabs.com |
| Reaction Kinetics | Generally faster than SPAAC, especially with modern ligands. acs.org | Slower than catalyzed reactions, though newer cyclooctynes offer very high reaction rates. axispharm.comacs.org |
| Bio-orthogonality | Excellent. | Excellent; no interference from biological functional groups. conju-probe.com |
| Product | Single 1,4-regioisomer. nih.gov | Mixture of regioisomers (thermodynamically controlled). nih.gov |
The primary advantages of using SPAAC with this compound in biological contexts include:
Avoidance of Cytotoxicity: The absence of copper eliminates concerns about toxicity and the generation of reactive oxygen species, which is critical for maintaining cell health and function during labeling experiments. vectorlabs.com
Preservation of Biomolecule Function: The reaction proceeds under mild physiological conditions, ensuring that the structure and function of sensitive proteins and other biomolecules are preserved. vectorlabs.com
High Specificity: The reaction is highly selective, with the azide and cyclooctyne groups reacting exclusively with each other without cross-reactivity with other functional groups found in biological systems, such as amines and hydroxyls. vectorlabs.comconju-probe.com
Simplicity: The reaction protocol is simpler as it does not require the preparation of a complex catalyst cocktail.
These advantages have established SPAAC as an indispensable method for applications such as live-cell imaging, surface modification of cells, and the in vivo tracking of molecules. axispharm.comresearchgate.net
Advanced Applications in Chemical Biology
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Azido-PEG3-aminoacetic acid-NHS Ester
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. axispharm.comglpbio.com A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov this compound serves as a versatile polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of these potent molecules. glpbio.commedchemexpress.commedchemexpress.com
The properties of the this compound linker bring several advantages to PROTAC design:
Flexibility and Optimization: The flexible nature of the PEG chain can accommodate the significant conformational adjustments required for the two large protein surfaces to interact effectively within the ternary complex. nih.gov The defined length of the PEG3 unit allows for systematic optimization of the distance between the two ligands to achieve maximal degradation efficiency. jenkemusa.com
Ternary Complex Stability: The linker's composition can influence non-covalent interactions within the ternary complex, contributing to its stability and, consequently, the efficiency and selectivity of protein degradation. precisepeg.com Research has shown that even minor modifications to the linker can significantly impact the formation of the ternary complex and the potency of the resulting PROTAC. nih.gov
| Linker Characteristic | Impact on PROTAC Function | Relevance of this compound |
|---|---|---|
| Length | Affects the ability to form a stable ternary complex and the efficiency of ubiquitination. nih.gov | Provides a defined spacer length for rational design. |
| Composition (Hydrophilicity) | Improves solubility, cell permeability, and pharmacokinetic properties. precisepeg.comjenkemusa.com | The PEG component imparts excellent hydrophilicity. precisepeg.com |
| Flexibility | Allows for optimal orientation of the target protein and E3 ligase. nih.gov | The ethylene (B1197577) glycol units offer significant conformational flexibility. |
| Attachment Points | Influences the geometry of the ternary complex and can affect ligand binding affinity. precisepeg.com | The dual functional groups allow for controlled, directional synthesis. |
The dual-reactive nature of this compound allows for a controlled, stepwise synthesis of PROTACs. The NHS ester and the azide (B81097) group provide orthogonal handles for conjugation.
A common synthetic strategy involves a two-step process:
NHS Ester Reaction: The NHS ester end of the linker is reacted first. NHS esters readily and efficiently form stable amide bonds with primary amine groups (-NH2) present on one of the ligands (either the POI ligand or the E3 ligase ligand). thermofisher.combiochempeg.com This reaction is typically performed in a suitable buffer at a pH of 7-9. thermofisher.comtocris.com
Click Chemistry Reaction: Once the first ligand is attached, the azide group on the other end of the linker becomes the reactive site for the second conjugation step. The azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological molecules. nih.gov It can be specifically reacted with a molecule containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained alkyne (e.g., DBCO, BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. medchemexpress.commedchemexpress.com This second ligand must therefore be functionalized with an appropriate alkyne group.
This sequential approach ensures that the linker connects the correct ends of the respective ligands, preventing the formation of undesired homodimers and providing a pure, well-defined PROTAC molecule. jenkemusa.com
Engineering of Biologically Active Peptides and Proteins
The modification of peptides and proteins is essential for a wide range of applications, from creating therapeutic agents to developing diagnostic tools. This compound is an ideal reagent for this purpose, allowing for the introduction of new functionalities onto these biomolecules.
The process typically involves two stages. First, the NHS ester reacts with accessible primary amine groups on the protein or peptide, primarily the ε-amino group of lysine (B10760008) residues or the N-terminus. glenresearch.com This reaction is robust and creates a stable amide linkage. thermofisher.com Once the linker is attached, the protein or peptide is now decorated with an azide group.
This terminal azide is a versatile chemical handle for subsequent modifications via click chemistry. adcreviews.combiochempeg.com Because the azide group is abiotic and unreactive towards native biological functional groups, it allows for highly specific and efficient secondary labeling under mild, biocompatible conditions. nih.gov For instance, the azide-modified protein can be reacted with:
An alkyne-functionalized fluorescent dye for imaging applications.
An alkyne-derivatized biotin (B1667282) molecule for affinity purification or detection.
Another peptide or a small molecule to create a novel conjugate with combined biological activities.
An alkyne-bearing surface for immobilization in biosensors or on microarrays.
This two-step approach, combining a general amine-reactive conjugation with a specific bioorthogonal ligation, provides a powerful and flexible platform for the sophisticated engineering of peptides and proteins. biochempeg.com
Introduction of Bioorthogonal Handles onto Peptidic Scaffolds
The modification of peptidic scaffolds with bioorthogonal handles is a cornerstone of modern chemical biology, allowing for the construction of complex molecular architectures with novel functions. This compound serves as an efficient reagent for this purpose. The NHS ester readily reacts with primary amines, such as the N-terminus or the side chain of lysine residues within a peptide sequence, to form a stable amide bond. This reaction effectively installs an azide group onto the peptide. broadpharm.combiochempeg.com
The azide group is chemically inert within biological systems, making it an ideal bioorthogonal handle. nih.gov It does not react with naturally occurring functional groups found in proteins, nucleic acids, or lipids. This inertness ensures that subsequent modifications are highly specific to the installed azide. The most common reaction involving the azide handle is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage with an alkyne-containing molecule. broadpharm.commedchemexpress.commedchemexpress.com This "click chemistry" approach is characterized by its high efficiency, selectivity, and biocompatibility. frontiersin.org
A key advantage of using this compound is the presence of the PEG3 spacer. This hydrophilic linker can enhance the solubility of the modified peptide in aqueous environments, which is particularly beneficial for peptides that are prone to aggregation. broadpharm.com
Protein Functionalization for Activity Modulation and Imaging
The strategic functionalization of proteins with this compound can be employed to modulate their biological activity and to enable their visualization within cellular environments.
The covalent attachment of this linker to a protein introduces an azide group that can be subsequently modified through click chemistry. This allows for the site-specific introduction of molecules that can alter the protein's function. For instance, by installing the azide at or near the active site of an enzyme, a subsequent click reaction with a bulky alkyne-containing molecule can lead to steric hindrance, thereby inhibiting the enzyme's activity. This "clickable magic bullet" strategy offers a rapid and specific method for studying the effects of protein inhibition in living cells.
Furthermore, the azide handle serves as a versatile platform for attaching imaging agents. By reacting the azide-modified protein with an alkyne-functionalized fluorescent dye, researchers can create fluorescently labeled proteins for various imaging applications. nih.gov This method allows for the tracking of protein localization and dynamics within live cells using fluorescence microscopy. The specificity of the click chemistry reaction ensures that the fluorescent dye is attached only to the protein of interest, minimizing off-target labeling and providing a high signal-to-noise ratio. nih.gov This approach has been successfully used to label cell-surface proteins for visualization. nih.gov
Creation of Advanced Imaging Probes and Biosensors
The unique properties of this compound make it an ideal component in the design and synthesis of sophisticated imaging probes and biosensors. Its ability to bridge biological molecules with reporter tags via click chemistry is central to these applications.
Integration of Fluorescent Dyes and Reporter Tags via Click Chemistry
The generation of fluorescently labeled biomolecules is crucial for a multitude of bioanalytical and imaging techniques. This compound facilitates a two-step strategy for achieving this. First, the NHS ester is used to conjugate the linker to a primary amine on a targeting molecule, such as a peptide or an antibody. This creates an azide-functionalized targeting vehicle.
In the second step, this azide-modified molecule is reacted with a fluorescent dye that has been derivatized with an alkyne group. The highly efficient and specific click reaction joins the dye to the targeting molecule. researchgate.net A wide array of fluorescent dyes, with emission spectra spanning the visible range, are commercially available in their alkyne-modified forms, providing researchers with a broad palette for multicolor imaging experiments. medchemexpress.com This method offers significant advantages over direct labeling of biomolecules with fluorescent NHS esters, as the click chemistry step is often more efficient and easier to control, leading to more homogeneously labeled products. frontiersin.org
Below is an interactive table detailing examples of fluorescent dyes that can be integrated using this strategy.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Common Alkyne Derivative |
|---|---|---|---|
| Fluorescein | 494 | 521 | 5-FAM Alkyne |
| Cyanine3 (Cy3) | 550 | 570 | Cy3 Alkyne |
| Cyanine5 (Cy5) | 650 | 670 | Cy5 Alkyne |
| Alexa Fluor 488 | 495 | 519 | Alexa Fluor 488 Alkyne |
| Alexa Fluor 647 | 650 | 668 | Alexa Fluor 647 Alkyne |
Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that allows for the quantitative visualization of biological processes in vivo. The development of PET probes often involves the radiolabeling of a targeting biomolecule with a positron-emitting radionuclide. This compound can play a crucial role in the synthesis of such probes.
Similar to the strategy for fluorescent labeling, the linker can be used to first attach an azide handle to a targeting peptide or antibody. Subsequently, a chelating agent, which is necessary to stably hold the radiometal, can be introduced via click chemistry. The chelator is typically modified with an alkyne group for this purpose. Once the chelator is attached, a positron-emitting radiometal, such as Gallium-68 (⁶⁸Ga), can be incorporated. nih.gov
A study by Fiel et al. (2019) demonstrated a similar principle, although using a PEG3-bis-NHS ester, for the synthesis of a heterobivalent peptidic agent for PET imaging of tumors. nih.gov They successfully radiolabeled their construct with ⁶⁸Ga, achieving high radiochemical yields and purities. nih.gov The resulting radiotracer showed favorable properties for in vivo imaging. nih.gov While this study did not use the exact azido-functionalized compound, the strategy highlights the potential of using PEGylated linkers and click chemistry for the development of PET radiopharmaceuticals.
The table below summarizes key data from the study by Fiel et al. (2019), which is relevant to the application of PEG3 linkers in PET probe synthesis.
| Parameter | Value | Significance |
|---|---|---|
| Radiochemical Yield | >95% | High efficiency of radiolabeling reaction. nih.gov |
| Radiochemical Purity | >98% | High purity of the final PET probe. nih.gov |
| Molar Activity | 36-88 GBq/µmol | High specific radioactivity suitable for in vivo imaging. nih.gov |
| logD (Octanol/Water) | -3.07 ± 0.10 | Indicates high hydrophilicity, which can influence biodistribution. nih.gov |
Applications in Materials Science and Nanotechnology
Surface Functionalization of Nanomaterials
The ability to precisely control the surface chemistry of nanomaterials is crucial for their application in biology and medicine. Azido-PEG3-aminoacetic acid-NHS ester provides a robust method for attaching a variety of functional molecules to both polymeric and inorganic nanoparticles.
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely used for drug delivery. mdpi.comnih.gov Surface functionalization of these nanoparticles is essential to improve their stability, circulation time, and targeting capabilities. mdpi.com While direct studies detailing the use of this compound on PLGA nanoparticles are not abundant, the principles of bioconjugation strongly support its utility.
Amine-functionalized PLGA nanoparticles can be readily prepared. The NHS ester of the linker would react with these surface amines to covalently attach the azido-PEG moiety. nih.govwur.nl This process creates a "clickable" surface on the nanoparticle. Subsequently, molecules containing an alkyne group, such as targeting ligands (peptides, antibodies) or imaging agents, can be attached via click chemistry. wur.nl This modular approach allows for the creation of multifunctional nanoparticles with tailored properties.
Table 1: Representative Functionalization of Amine-Modified Polymeric Nanoparticles
| Nanoparticle Core | Amine Functionalization Method | Linker Used for Azide (B81097) Introduction | Subsequent Click Reaction | Application | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) | Surface amine presentation via polymer blending | Azido-PEG-NHS ester (hypothetical) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-RGD peptide | Targeted drug delivery to cancer cells | mdpi.comwur.nl |
| Polystyrene (PS) | Copolymerization with amine-containing monomers | Azido-PEG-NHS ester (hypothetical) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-fluorophore | Fluorescent labeling and tracking | mdpi.comwur.nl |
Inorganic nanostructures, including gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs), have unique optical and magnetic properties that make them valuable for diagnostics and therapeutics. nih.govmit.eduresearchgate.net Surface modification is critical to render them biocompatible and to attach biological targeting moieties.
Gold Nanoparticles (AuNPs): AuNPs can be functionalized with amine-containing ligands, such as cysteamine, which then allows for reaction with the NHS ester of this compound. researchgate.net The resulting azide-terminated AuNPs are highly stable and can be further conjugated with alkyne-modified biomolecules for applications in biosensing and bioimaging. nih.govnih.gov Research on azide-terminal PEGylated N-heterocyclic carbene (NHC) functionalized AuNPs has demonstrated their exceptional colloidal stability in various biologically relevant media and their successful further functionalization via both CuAAC and SPAAC reactions. nih.gov
Iron Oxide Nanoparticles (IONPs): IONPs are often used as contrast agents in magnetic resonance imaging (MRI). mit.edumdpi.comnih.govmdpi.com To improve their performance and biocompatibility, they are frequently coated with polymers or silica (B1680970), which can then be functionalized with amines. Similar to AuNPs, these amine-functionalized IONPs can be reacted with this compound. This allows for the subsequent attachment of targeting ligands via click chemistry, enabling the development of targeted MRI contrast agents for diagnosing conditions like fibrosis and cancer. mit.eduresearchgate.net
Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals with exceptional photophysical properties for cellular imaging. nih.govnih.gov Their surfaces can be modified with ligands that present amine groups. The use of a heterobifunctional linker like this compound would enable a two-step conjugation process: first, the covalent attachment of the linker to the QD surface, and second, the click reaction with an alkyne-bearing biomolecule, such as a cell-penetrating peptide or a specific antibody, for targeted cellular imaging. nih.gov
Table 2: Research Findings on Functionalization of Inorganic Nanostructures
| Nanostructure | Surface Amine Source | Linker Type | Click Reaction Partner | Key Finding | Reference |
| Gold Nanoparticles (AuNPs) | N-heterocyclic carbene (NHC) ligands | Azide-terminal PEG | Alkyne-modified molecules | Enhanced colloidal stability and versatile bioorthogonal addressability for biomedical applications. | nih.gov |
| Iron Oxide Nanoparticles (IONPs) | Catechol-based polymers | Alkyne-functionalized ligands | Azide-containing biomolecules | Development of targeted MRI contrast agents with improved biocompatibility and diagnostic capabilities. | mit.eduresearchgate.net |
| Quantum Dots (QDs) | Dihydrolipoic acid-PEG-amine ligands | Not specified, but amine-reactive | Not specified, but allows covalent modification | Production of compact, stable, and biocompatible QDs for high-affinity cellular labeling and tracking. | nih.gov |
Development of Hydrogels and Polymeric Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering and regenerative medicine due to their structural similarity to the native extracellular matrix (ECM). rsc.orgnih.gov this compound plays a crucial role in the formation and functionalization of these materials.
Click chemistry provides a highly efficient and bioorthogonal method for crosslinking polymers to form hydrogels. acs.orgacs.org In a typical approach, a polymer backbone with amine groups, such as chitosan (B1678972) or amine-modified hyaluronic acid, can be reacted with this compound to introduce azide functionalities. This azido-modified polymer can then be crosslinked with a polymer containing multiple alkyne groups (e.g., alkyne-modified PEG) via a click reaction. rsc.orgnih.govsurrey.ac.uk
The mechanical properties of the resulting hydrogel, such as its stiffness and degradation rate, can be precisely tuned by varying the concentration of the crosslinker, the degree of azide and alkyne functionalization, and the molecular weight of the polymer precursors. acs.orgpurdue.edu This tunability is critical for mimicking the mechanical environment of different tissues. Research has shown that hydrogels formed from hyaluronic acid and PEG via strain-promoted azide-alkyne cycloaddition exhibit fast gelation times, good strength, and slow degradation rates, making them suitable for applications like plastic surgery fillers. nih.gov
Table 3: Tunable Properties of Hydrogels via Click Chemistry Crosslinking
| Polymer Backbone | Crosslinker | Click Reaction Type | Tunable Property | Application | Reference |
| Hyaluronic Acid (HA) | Azide-modified Poly(ethylene glycol) (PEG) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Gelation time, strength, degradation rate | Injectable filling materials | nih.gov |
| Poly(ethylene glycol) (PEG) | Difunctionalized synthetic polypeptides | Copper-free Azide-Alkyne Click Chemistry | Mechanical stiffness | 3D Cell Culture | acs.org |
| Hyaluronic Acid (HA) | 4-arm PEG azide | Copper-free Click Chemistry | Swelling, compressive modulus | Cartilage tissue engineering | rsc.org |
Creating a biointerface that can control cell behavior is a fundamental goal in tissue engineering. This compound can be used to engineer surfaces that promote or inhibit cell adhesion in a controlled manner.
Non-fouling surfaces, which resist protein adsorption and cell adhesion, can be created using PEG. rsc.org By incorporating a controlled amount of this compound into the PEG layer, a "clickable" surface is created. Cell-adhesive ligands, such as the RGD peptide, can then be patterned onto this surface using microcontact printing or other lithographic techniques in conjunction with click chemistry. nih.govnih.gov This allows for the creation of micropatterned surfaces with regions that support cell adhesion and other regions that resist it, providing a powerful tool for studying cell-matrix interactions and guiding tissue formation. wur.nlnih.gov
Table 4: Biointerface Engineering for Cell Culture Applications
| Substrate | Surface Modification | Patterning Technique | Cell-Adhesive Ligand | Outcome | Reference |
| Glass or Polystyrene | PEG layer with Azido-PEG-NHS ester | Microcontact Printing of alkyne-ligand | RGD peptide | Spatially controlled cell adhesion and spreading | nih.gov |
| Hydrogel | PEG-based hydrogel with patterned gold nanoparticles | Photolithography | Serum proteins adsorbed to gold | Guided fibroblast adhesion and alignment | wur.nl |
Analytical Methodologies for Characterization of Azido Peg3 Aminoacetic Acid Nhs Ester Conjugates
Spectroscopic Characterization of Conjugation Products
Spectroscopic techniques are fundamental for providing direct evidence of successful conjugation at the molecular level. They offer detailed structural information and confirm the molecular weight of the newly formed bioconjugate.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful tool for the structural elucidation of PEGylated molecules and their conjugates. nih.govumn.edu It allows for the direct observation of protons within the molecule, and changes in their chemical environment upon conjugation provide definitive evidence of a reaction.
When Azido-PEG3-aminoacetic acid-NHS ester reacts with a primary amine on a biomolecule (e.g., a protein or an amine-modified oligonucleotide), the NHS ester is displaced, forming a stable amide bond. This covalent modification leads to predictable changes in the ¹H NMR spectrum.
PEG Backbone Signals: The repeating ethylene (B1197577) glycol units of the PEG spacer exhibit characteristic signals in the ¹H NMR spectrum, typically as a complex multiplet around 3.6 ppm. researchgate.net
Terminal Group Signals: The protons on the methylene (B1212753) groups adjacent to the azide (B81097) (-CH₂-N₃) and the NHS ester (-CH₂-CO-NHS) have distinct chemical shifts. Upon conjugation to a biomolecule, the signals corresponding to the protons near the NHS ester will either disappear or shift significantly downfield due to the formation of the new amide bond. For example, the conjugation of a carboxylate to an alcohol via an ester linkage can shift adjacent proton signals downfield by as much as 0.51 ppm. nih.gov
Structural Confirmation: By comparing the integration of the stable PEG backbone signals to the signals of the terminal groups, one can confirm the presence of the azide and the successful consumption of the NHS ester. nih.govresearchgate.net This comparison is crucial for verifying the structure of the final conjugate. It is important to correctly assign all peaks, including the often-overlooked ¹³C coupled ¹H peaks, to accurately determine the efficacy of the conjugation. nih.govumn.edu
Table 1: Illustrative ¹H NMR Chemical Shift Changes Upon Conjugation
| Functional Group | Pre-conjugation (Linker) Chemical Shift (ppm, approx.) | Post-conjugation (Conjugate) Chemical Shift (ppm, approx.) | Rationale for Change |
| Protons on Carbon α to NHS Ester | ~4.2 - 4.4 | Shifted or signal disappears | Change in chemical environment upon formation of an amide bond. |
| PEG Chain Protons (-O-CH₂-CH₂-O-) | ~3.6 | ~3.6 | Generally stable, used as an internal reference for integration. |
| Protons on Carbon α to Azide | ~3.4 | ~3.4 | Unaffected by the NHS ester reaction. |
Mass spectrometry is an indispensable technique for determining the precise molecular weight (MW) of the bioconjugate, thereby confirming the number of linker molecules attached to the biomolecule. enovatia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed. nih.govmdpi.com
Confirmation of Conjugation: A successful conjugation event results in an increase in the molecular weight of the biomolecule, corresponding to the mass of the added Azido-PEG3-aminoacetic acid moiety. The expected mass increase can be precisely calculated.
Purity and Heterogeneity: MS analysis reveals the purity of the sample by detecting the presence of unreacted biomolecules, excess linker, or species with varying degrees of PEGylation (e.g., one, two, or more linkers attached). acs.org For complex biologics like antibody-drug conjugates, LC-MS analysis of the intact protein can rapidly confirm mass, glycosylation patterns, and the presence of fragments or aggregates. enovatia.com
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the elemental composition of the conjugate, offering a higher level of confidence in its identity. enovatia.com
Table 2: Expected Mass Changes Determined by Mass Spectrometry
| Species | Description | Expected Mass Observation |
| Unreacted Biomolecule | Starting protein or oligonucleotide. | Original molecular weight of the biomolecule. |
| Mono-conjugated Product | Biomolecule + 1 linker molecule. | MW of Biomolecule + MW of Azido-PEG3-aminoacetic acid. |
| Di-conjugated Product | Biomolecule + 2 linker molecules. | MW of Biomolecule + 2 x (MW of Azido-PEG3-aminoacetic acid). |
Chromatographic Analysis of Bioconjugation Efficiency and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bioconjugates. Reversed-Phase HPLC (RP-HPLC) is particularly effective for separating molecules based on differences in hydrophobicity.
Separation Principle: The PEG linker increases the hydrophilicity of the biomolecule. Therefore, the resulting conjugate will typically have a different retention time on a hydrophobic stationary phase (like C4 or C18) compared to the unreacted biomolecule. waters.com
Methodology: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the components. mdpi.comnih.gov The unreacted, more hydrophobic biomolecule will be retained longer on the column than the more hydrophilic PEGylated conjugate. By integrating the peak areas in the chromatogram, the relative amounts of conjugated and unconjugated species can be quantified to determine conjugation efficiency. mdpi.com
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it the primary method for detecting and quantifying high-molecular-weight (HMW) species, such as dimers and larger aggregates, which can form during the conjugation process. biopharminternational.comchromatographyonline.com
Importance of Aggregate Detection: The formation of aggregates is a critical quality attribute to monitor, as it can impact the product's efficacy and safety profile. chromatographyonline.com
Separation Principle: SEC utilizes a porous stationary phase. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the desired monomeric conjugate and unreacted starting materials, penetrate the pores to varying degrees and elute later. nih.govsepax-tech.com
Method Development: A successful SEC method must be able to resolve the monomeric conjugate from both HMW aggregates and low-molecular-weight fragments or excess linker. chromatographyonline.com The mobile phase composition, particularly the inclusion of salts like sodium chloride or additives like arginine, can be optimized to reduce non-specific interactions between the sample and the column matrix, thereby improving peak shape and resolution. chromatographyonline.com
Table 3: Comparison of HPLC and SEC for Conjugate Analysis
| Analytical Technique | Principle of Separation | Primary Application for Azido-PEG3-Conjugates | Information Obtained |
| HPLC (Reversed-Phase) | Polarity / Hydrophobicity | Separation of conjugate from unreacted biomolecule. | Conjugation efficiency, purity from starting materials. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Size | Detection and quantification of aggregates. | Presence of high-molecular-weight species, purity from aggregates. |
Spectrophotometric and Fluorometric Quantification of Conjugates
Once the conjugate has been purified, its concentration must be accurately determined. This is typically achieved using spectrophotometric or fluorometric methods.
UV-Visible Spectrophotometry: If the biomolecule component of the conjugate possesses a natural chromophore (e.g., tryptophan and tyrosine residues in proteins, which absorb at ~280 nm, or the nucleobases in DNA/RNA), its concentration can be determined using its known extinction coefficient. waters.com However, the PEG linker itself does not have a significant UV chromophore, making direct detection by this method challenging. thermofisher.com
Colorimetric Assays: A common method for quantifying PEG is the barium/iodide assay. acs.orgdigitellinc.com This assay relies on the formation of a colored complex between the polyether backbone of PEG and a barium-iodide solution, which can be measured colorimetrically. acs.org By creating a standard curve with known concentrations of the PEG linker, the amount of PEG in the conjugate, and thus the concentration of the conjugate itself, can be determined. This method is particularly useful for conjugates where the biomolecule lacks a reliable chromophore.
Fluorometric Quantification: If the biomolecule is fluorescent or has been tagged with a fluorescent dye, fluorometry can be used for highly sensitive quantification. Alternatively, the terminal azide group on the purified conjugate can be used for quantification. The azide can be reacted via a "click" reaction (e.g., Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) with a fluorogenic alkyne probe. The resulting increase in fluorescence would be directly proportional to the concentration of the conjugate. This approach offers high specificity and sensitivity.
Future Directions and Emerging Research Avenues for Azido Peg3 Aminoacetic Acid Nhs Ester Chemistry
Advancements in Reaction Efficiency and Biocompatibility
Future research will likely focus on enhancing the reaction efficiency and biocompatibility of conjugations involving Azido-PEG3-aminoacetic acid-NHS ester. While the NHS ester provides efficient coupling to primary amines and the azide (B81097) group facilitates "click chemistry" reactions, there is always room for improvement. biochempeg.com Key areas of development include:
Optimization of Click Chemistry: Researchers are continuously exploring new catalysts and reaction conditions for the azide-alkyne cycloaddition to improve yields, accelerate reaction times, and enhance biocompatibility by minimizing catalyst toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for potentially cytotoxic copper catalysts, the use of strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) in SPAAC reactions with the azide group of the linker is a growing area of interest. medchemexpress.commedchemexpress.com
Enhanced Biocompatibility of the Linker: While the PEG component of this compound already enhances water solubility and reduces immunogenicity, further modifications to the PEG chain length or composition could be explored to fine-tune these properties for specific applications. broadpharm.comlumiprobe.com
Integration into Automated Synthesis and High-Throughput Screening Platforms
The well-defined reactivity of this compound makes it highly suitable for integration into automated synthesis and high-throughput screening (HTS) platforms.
Automated Peptide and Oligonucleotide Synthesis: The NHS ester can be readily incorporated into automated solid-phase synthesis protocols for the site-specific labeling of peptides and oligonucleotides with an azide handle. broadpharm.com This enables the rapid generation of libraries of modified biomolecules for screening purposes.
High-Throughput Screening of Bioconjugates: The azide group introduced by the linker serves as a versatile anchor point for the subsequent attachment of a wide array of molecules via click chemistry in a high-throughput fashion. This allows for the rapid screening of different drug-linker-targeting moiety combinations to identify candidates with optimal properties.
Exploration of Novel Conjugation Partners and Biological Targets
The versatility of this compound allows for its application in conjugating a wide range of molecules to various biological targets.
PROTACs and Molecular Glues: This linker is increasingly being used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comlabshake.comlabshake.com PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.com The linker's length and flexibility are critical for optimal PROTAC activity.
Targeting Unconventional Amino Acids: While the NHS ester primarily targets primary amines on lysine (B10760008) residues and the N-terminus of proteins, research is expanding to target other nucleophilic amino acids. nih.gov This could open up new avenues for protein modification and drug targeting.
Novel Drug and Imaging Moieties: The azide group allows for the attachment of a diverse range of functionalities, including novel therapeutic agents, fluorescent dyes for imaging, and other reporter molecules.
Development of Smart, Responsive, and Cleavable Linker Systems
A significant area of future research is the development of "smart" linker systems that respond to specific stimuli within the biological environment. While this compound itself is a non-cleavable linker, it can be incorporated into more complex, cleavable systems. creative-biolabs.com
pH-Sensitive Linkers: Researchers are designing linkers that are stable at physiological pH but cleave in the acidic microenvironment of tumors or endosomes. nih.gov This allows for the targeted release of a therapeutic payload at the desired site of action. Examples of pH-sensitive chemistries include hydrazones and maleic acid derivatives. nih.gov
Enzyme-Cleavable Linkers: Linkers containing specific peptide sequences that are substrates for enzymes overexpressed in disease states (e.g., cathepsins in cancer) can be designed for targeted drug release.
Redox-Responsive Linkers: Disulfide bonds can be incorporated into the linker structure, which are cleaved in the reducing environment inside cells. conju-probe.commedchemexpress.com This provides another mechanism for intracellular drug delivery.
Multimodal and Theranostic Applications Leveraging this compound Constructs
The ability to conjugate multiple different molecules to a central scaffold using this compound opens up exciting possibilities for multimodal and theranostic applications.
Combined Imaging and Therapy: A single construct could incorporate a therapeutic agent, a targeting moiety, and an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide). This would allow for the simultaneous visualization of the drug's distribution and its therapeutic effect.
Personalized Medicine: Theranostic agents can be used to stratify patients for a particular therapy by first imaging the target expression levels. This allows for a more personalized approach to treatment.
Table of Research Findings
| Research Area | Key Findings | Potential Impact |
| Reaction Efficiency | Development of new catalysts and strain-promoted click chemistry reactions. medchemexpress.commedchemexpress.com | Faster, more efficient, and biocompatible conjugation. |
| Automated Synthesis | Suitability for automated solid-phase synthesis of modified peptides and oligonucleotides. broadpharm.com | Rapid generation of libraries for high-throughput screening. |
| PROTACs | Use as a versatile linker in the synthesis of PROTACs for targeted protein degradation. medchemexpress.comlabshake.comlabshake.com | Development of new therapeutic modalities for previously "undruggable" targets. |
| Smart Linkers | Incorporation into pH-sensitive, enzyme-cleavable, or redox-responsive systems. nih.govconju-probe.commedchemexpress.com | Targeted drug delivery and release, minimizing off-target effects. |
| Theranostics | Enables the construction of single molecules for both therapy and diagnostic imaging. | Personalized medicine and real-time monitoring of treatment efficacy. |
Q & A
Q. Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃N₅O₇ | |
| Molecular Weight | 373.36 g/mol | |
| CAS Number | 2170240-91-0 |
Basic: What safety precautions are required when handling this compound?
Answer:
The compound is classified under GHS hazard categories for acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) . Key precautions include:
- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep at -20°C to -80°C in airtight, light-resistant containers .
- Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can reaction efficiency be optimized when conjugating this reagent to amine-containing biomolecules?
Methodological Recommendations:
- pH control: NHS esters react optimally at pH 7–8. Use bicarbonate buffers (pH 8.5) to maintain amine reactivity without hydrolyzing the ester .
- Molar ratio: A 5–10:1 molar excess of reagent-to-protein minimizes incomplete labeling while avoiding aggregation .
- Temperature and time: Incubate at 4°C for 12–16 hours to balance reaction efficiency and protein stability .
- Purification: Remove unreacted reagent via size-exclusion chromatography or dialysis .
Note: Hydrolysis of NHS ester in aqueous buffers can reduce efficiency. Prepare fresh solutions in anhydrous DMSO or DMF .
Advanced: What are common side reactions during CuAAC using the azide group, and how can they be mitigated?
Answer:
Side Reactions:
- Copper-induced oxidation: Cu(I) catalysts may oxidize thiols or damage sensitive biomolecules .
- Non-specific binding: Residual copper can bind to histidine tags or nucleic acids .
Mitigation Strategies:
- Copper chelators: Add BSA or EDTA post-reaction to quench copper .
- Strain-promoted click chemistry: Use DBCO or BCN reagents to avoid copper entirely .
- Purification: Remove copper via desalting columns or TCEP treatment .
Advanced: How does PEG chain length (e.g., PEG3 vs. PEG4) impact conjugation efficiency in PROTAC synthesis?
Answer:
- Solubility: Longer PEG chains (e.g., PEG4) improve solubility but may reduce cell permeability .
- Linker rigidity: Shorter PEG3 spacers provide tighter control over PROTAC ternary complex geometry, enhancing target degradation .
- Steric effects: PEG3 balances flexibility and steric hindrance, optimizing E3 ligase and target protein interactions .
Experimental Design Tip: Compare PROTAC activity with PEG3 vs. PEG4 linkers in cellular assays (e.g., Western blot for target degradation) .
Basic: What analytical techniques validate successful conjugation of this reagent to proteins?
Answer:
- Mass spectrometry (MS): Detect mass shifts corresponding to PEG3-azide adducts .
- UV-Vis spectroscopy: Quantify NHS ester consumption by tracking absorbance at 260 nm .
- Gel electrophoresis: SDS-PAGE with Coomassie staining to observe mobility shifts due to PEGylation .
Advanced: How to troubleshoot low yields in DBCO-based click reactions using this reagent?
Troubleshooting Steps:
Confirm azide integrity: Test reagent reactivity with a control alkyne (e.g., BODIPY-alkyne) via TLC or fluorescence .
Stoichiometry adjustment: Use a 1.2–1.5:1 DBCO-to-azide molar ratio to account for steric effects .
Solvent compatibility: Ensure DBCO is dissolved in DMSO (<5% final concentration) to maintain solubility .
Advanced: What are the implications of NHS ester hydrolysis kinetics on experimental reproducibility?
Answer:
NHS esters hydrolyze in aqueous buffers with a half-life of ~30–60 minutes at pH 7.4, leading to:
- Reduced conjugation efficiency: Hydrolysis competes with amine reactivity .
- Batch variability: Inconsistent reaction times or buffer preparation affect yields.
Best Practices:
- Pre-incubate biomolecules in reaction buffer before adding the reagent .
- Use fresh DMSO stocks and minimize exposure to humidity .
Basic: What are the primary research applications of this compound beyond PROTACs?
Answer:
- Surface functionalization: Modify amine-coated nanoparticles or microarrays for biosensing .
- Fluorescent labeling: Conjugate azide-containing dyes (e.g., Cy5-alkyne) for imaging .
- Antibody-drug conjugates (ADCs): Link cytotoxic payloads to antibodies via PEG spacers .
Advanced: How to design controls for specificity in azide-alkyne conjugation experiments?
Control Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
